Product packaging for SLP120701 HCl(Cat. No.:CAS No. 1449768-46-0)

SLP120701 HCl

Cat. No.: B610876
CAS No.: 1449768-46-0
M. Wt: 391.94
InChI Key: SCIZSGHQFGJAFK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sphingolipid Metabolism and Bioactive Sphingolipids

Sphingolipids are fundamental components of eukaryotic cell membranes. nih.govresearchgate.net Their metabolism gives rise to a number of bioactive molecules, including ceramide and sphingosine-1-phosphate (S1P), which often exert opposing effects on cellular fate. cusabio.com The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. nih.gov This pathway ultimately produces ceramide, a central hub in sphingolipid metabolism. nih.gov Ceramide can be further metabolized to sphingosine (B13886), which is then phosphorylated by sphingosine kinases to form S1P. cusabio.comnih.gov This tightly regulated balance between ceramide and S1P is crucial for maintaining cellular homeostasis. mdpi.com

Sphingosine-1-phosphate (S1P) is a potent, pleiotropic signaling lipid that modulates a vast array of cellular processes. nih.govcaymanchem.com It is involved in cell growth, survival, migration, angiogenesis, and immunity. nih.govcaymanchem.com S1P can act both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors, designated S1P₁₋₅. nih.govnih.gov The extracellular signaling of S1P is a feature specific to vertebrates and is crucial for processes like lymphocyte trafficking, which is regulated by the S1P concentration gradient between tissues and blood. nih.govfrontiersin.org Dysregulation of S1P levels has been implicated in a variety of diseases, including cancer, fibrosis, and inflammatory conditions. vulcanchem.commedkoo.combioscience.co.uk

The synthesis of S1P from sphingosine is catalyzed by two isoforms of sphingosine kinase: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). nih.govcusabio.com These enzymes are critical for maintaining the cellular and circulating pools of S1P. nih.gov While they both catalyze the same reaction, they exhibit distinct subcellular localizations and can have different, sometimes opposing, functions. nih.govechelon-inc.com The generation of S1P by SphKs is a key regulatory point in the sphingolipid signaling pathway, influencing the balance between pro-apoptotic ceramide and pro-survival S1P. nih.gov

SphK1 is predominantly found in the cytoplasm and is often associated with pro-survival and pro-inflammatory signals. nih.govoncotarget.com In contrast, SphK2 is primarily localized to the nucleus, mitochondria, and endoplasmic reticulum. nih.govoncotarget.com The functional roles of SphK2 are more complex and can be context-dependent. oncotarget.commdpi.com While some studies have linked SphK2 to pro-apoptotic processes, others have demonstrated its involvement in cell survival and maintenance. oncotarget.com For instance, SphK2 contains a pro-apoptotic BH3 domain, which is absent in SphK1. oncotarget.com However, SphK2 has also been shown to be protective in certain contexts, such as during cerebral ischemia. nih.gov The distinct subcellular locations of the two kinases suggest that they generate spatially segregated pools of S1P, which can then have different downstream effects. oncotarget.com

Properties

CAS No.

1449768-46-0

Molecular Formula

C20H30ClN5O

Molecular Weight

391.94

IUPAC Name

(S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboximidamide hydrochloride

InChI

InChI=1S/C20H29N5O.ClH/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-23-19(26-24-18)17-13-14-25(17)20(21)22;/h9-12,17H,2-8,13-14H2,1H3,(H3,21,22);1H/t17-;/m0./s1

InChI Key

SCIZSGHQFGJAFK-LMOVPXPDSA-N

SMILES

N=C(N1[C@H](C2=NC(C3=CC=C(CCCCCCCC)C=C3)=NO2)CC1)N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLP120701;  SLP-120701;  SLP120701.

Origin of Product

United States

Chemical Synthesis and Structural Modifications of Slp120701 Hcl Analogs

Synthetic Methodologies for SLP120701 HCl and Related Guanidine-Based Oxadiazole Scaffolds

The synthesis of this compound and its analogs relies on a modular approach, allowing for systematic structural modifications to explore structure-activity relationships. The core structure consists of a guanidine-containing heterocyclic head, a 1,2,4-oxadiazole (B8745197) linker, and a lipophilic aliphatic tail. nih.gov The general synthetic strategy involves the sequential construction of these key components. nih.govacs.org

The construction of the guanidine-based oxadiazole scaffold, central to SLP120701 and its derivatives, follows a well-defined synthetic sequence. nih.govacs.org

A common pathway begins with the synthesis of a substituted benzonitrile (B105546), which will form the lipophilic tail portion of the final molecule. For instance, 4-octylbenzonitrile (B1599667) can be prepared via a Suzuki–Miyaura cross-coupling reaction. nih.gov This benzonitrile is then converted into a crucial intermediate, an amidoxime (B1450833), by treatment with hydroxylamine (B1172632) hydrochloride. nih.govacs.org

The 1,2,4-oxadiazole ring is subsequently formed through a coupling reaction between the amidoxime intermediate and an N-protected amino acid (such as Boc-L-proline or, in the case of SLP120701, Boc-azetidine), followed by cyclodehydration, often facilitated by a coupling agent like HCTU at elevated temperatures. nih.govacs.org

The final steps involve the deprotection of the amino acid's nitrogen and the installation of the guanidine (B92328) group. The Boc protecting group is typically removed using acidic conditions, such as gaseous hydrochloric acid or trifluoroacetic acid (TFA). nih.govacs.org The resulting amine is then guanidinylated using an electrophilic amidine species like N,N′-di-Boc-1H-pyrazole-1-carboxamidine, followed by a final deprotection step to yield the hydrochloride salt of the target guanidine compound. nih.govacs.orgmdpi.com

Key Synthetic Intermediates:

Substituted Benzonitriles (e.g., 4-octylbenzonitrile): Precursors for the lipophilic tail and amidoxime formation. nih.gov

Amidoximes: Key intermediates formed from benzonitriles, which react with amino acids to form the oxadiazole ring. nih.govacs.org

N-Boc-protected 1,2,4-oxadiazoles: Intermediates formed after the coupling and cyclization step, awaiting deprotection and guanidinylation. acs.org

Pyrrolidine (B122466) or Azetidine (B1206935) Ammonium Salts: Formed after the removal of the Boc group, ready for the guanidinylation reaction. acs.org

Constitutional isomers, such as 1,3,4-oxadiazoles, can also be synthesized to probe the importance of the heteroatom arrangement for biological activity. nih.gov This involves different synthetic routes, for example, starting from a tetrazole intermediate. nih.gov

Maintaining stereochemical integrity is critical, as the spatial arrangement of substituents significantly influences inhibitor potency and selectivity. The primary strategy for achieving stereochemical control in the synthesis of this compound and its analogs is the use of chiral starting materials. nih.gov

Commercially available, enantiomerically pure amino acids (or their derivatives), such as Boc-L-proline, are incorporated into the scaffold. nih.govacs.org This ensures that the stereocenter in the heterocyclic head group (e.g., the pyrrolidine or azetidine ring) is fixed from the outset. For example, the synthesis of (S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide (SLR080811) utilizes (S)-Boc-proline. portlandpress.com

Furthermore, synthetic strategies can be employed to intentionally alter the stereochemistry of an existing scaffold to study its impact on activity. For instance, the stereochemistry of a hydroxyl group on a pyrrolidine ring has been successfully inverted using Mitsunobu conditions, with benzoic acid acting as the nucleophile, followed by saponification. nih.gov Such manipulations are vital for comprehensive SAR studies, allowing chemists to probe the three-dimensional requirements of the enzyme's binding pocket. rsc.org The stereochemical outcome of certain reactions can also be influenced by intramolecular interactions, which control the preferred conformation of reactants. mdpi.com

Key Reaction Steps and Intermediates

Design Principles for Sphingosine (B13886) Kinase Inhibitors

The development of potent and selective SphK inhibitors is guided by a combination of rational design based on structural biology data and empirical SAR studies. researchgate.netmdpi.com While the crystal structure of SphK1 has been solved and provides a solid basis for structure-based drug design, a crystal structure for SphK2 is not currently available. nih.govacs.org Therefore, the design of SphK2-selective inhibitors like SLP120701 often relies on homology modeling and comparative analysis of the SphK1 structure. nih.govrsc.org

Sphingosine kinases possess a unique, "J-shaped" lipid-binding channel that accommodates the natural substrate, sphingosine. researchgate.netresearchgate.net Inhibitors are designed to mimic the binding of sphingosine within this pocket. spandidos-publications.com The design strategy for compounds like SLP120701 divides the molecule into three key regions: a polar head group, a central linker, and a long lipophilic tail, analogous to the structure of sphingosine. nih.govjst.go.jp

Polar Head Group: This region, typically a guanidine- or amidine-containing heterocycle, is designed to form critical electrostatic and hydrogen-bonding interactions with key amino acid residues in the polar end of the binding pocket. mdpi.comnih.gov For SphK1, the amino alcohol portion of inhibitors often interacts with two key aspartate residues (Asp178) that are crucial for enzymatic activity. nih.govfrontiersin.org The guanidinium (B1211019) group is a strong organic base and an effective pharmacophore, capable of forming multiple hydrogen bonds and electrostatic interactions. mdpi.comlookchemmall.com

Linker: A rigid linker, such as the 1,2,4-oxadiazole ring in SLP120701, is often used to properly orient the head group and the lipophilic tail within the binding pocket. nih.govnih.gov The specific regioisomer of the oxadiazole can significantly impact potency and selectivity. spandidos-publications.com

Lipophilic Tail: This long, hydrophobic chain occupies the deep, J-shaped hydrophobic portion of the binding pocket. researchgate.net Its length and structure are critical for potency and isoform selectivity. Analysis of known inhibitors suggests an optimal length of 18-21 atoms from the omega carbon of the tail to the positive charge of the headgroup for effective binding. nih.gov

SAR studies are fundamental to optimizing lead compounds into potent and selective inhibitors. drugdesign.orgoncodesign-services.com For the SLP120701 series, SAR campaigns have systematically modified each of the three molecular regions to probe their influence on inhibitory activity against SphK1 and SphK2. nih.govnih.gov Exchanging the pyrrolidine ring in the related inhibitor SLR080811 for an azetidine ring in SLP120701 led to an improved in vivo half-life, highlighting the importance of the head group in determining pharmacokinetic properties. nih.gov A surprising finding was that inserting a single methylene (B1212753) unit between the oxadiazole and the pyrrolidine ring converted a SphK2-selective inhibitor into a potent and selective SphK1 inhibitor (SLP7111228). nih.govnih.gov

The aliphatic tail of sphingosine kinase inhibitors plays a crucial role in anchoring the molecule within the hydrophobic "J"-channel of the enzyme. nih.govacs.org Modifications to this tail region have been shown to have a profound impact on both the potency and the isoform selectivity of the inhibitors. spandidos-publications.comnih.gov Research has focused on altering the length of the alkyl chain and introducing rigid elements like rings and double bonds to improve binding affinity and pocket occupancy. nih.govacs.org

Studies on analogs with simple alkyl tails of varying lengths demonstrated that this feature had a significant effect on activity. For example, in one series of 2-(hydroxymethyl)pyrrolidine-based inhibitors, elongating the alkyl tail from a heptyloxy group to longer chains positively impacted SphK1 activity. nih.gov

To further probe the topology of the hydrophobic pocket, rigid structures have been incorporated into the tail. Introducing terminal cycloalkane groups revealed that the size of the ring is critical. While a cyclopropyl (B3062369) derivative showed modest inhibition, replacing it with larger cyclopentyl and cyclohexyl rings led to significant improvements in SphK2 potency, suggesting the binding pocket in this region is spacious. acs.org The introduction of even bulkier phenyl rings with various alkyl substituents also yielded potent inhibitors, with a tert-butylphenyl group proving highly effective. nih.gov

Table 1: Effect of Terminal Cycloalkane and Aryl Modifications on SphK Inhibition Data extracted from in vitro assays showing percent inhibition at a fixed concentration.

CompoundTerminal Tail Group% Inhibition SphK1 (at 1.0 μM)% Inhibition SphK2 (at 0.3 μM)Reference
6 (Standard)n-Octyl6%51% acs.org
14aCyclopropyl14%32% acs.org
14bCyclopentyl-- acs.org
14c (SLP9101555)Cyclohexyl15%71% acs.org
14gtert-Butylphenyl-- nih.gov

Interestingly, while hydrophobic bulk is generally favored, the introduction of polar or electron-withdrawing groups on a terminal phenyl ring, such as methoxy (B1213986) (14h) or trifluoromethyl (14i), had a negative impact on SphK2 inhibition, underscoring the hydrophobic nature of this part of the binding pocket. nih.gov These SAR studies, combining systematic synthesis and biological evaluation, have been instrumental in identifying highly potent and selective SphK2 inhibitors like compound 14c (SLP9101555), which exhibits a Ki of 90 nM for SphK2 and over 200-fold selectivity against SphK1. acs.org

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Influence of Heterocyclic Ring Structures on SphK Isoform Selectivity (e.g., SphK1 vs. SphK2)

The heterocyclic ring system within the molecular scaffold of SphK inhibitors plays a pivotal role in determining their potency and, crucially, their selectivity for SphK1 versus SphK2. Research into analogs of SLP120701 has revealed that even subtle modifications to these ring structures can dramatically shift the inhibitory preference between the two kinase isoforms.

A significant finding in this area is the impact of the size and nature of the heterocyclic ring. For instance, the modification of the pyrrolidine ring in the parent structure to a smaller, four-membered azetidine ring was a key step in the development of SLP120701 as a selective SphK2 inhibitor. vulcanchem.comresearchgate.net This structural change, replacing a five-membered ring with a four-membered one, contributed to its enhanced pharmacokinetic properties while maintaining selective inhibition of SphK2. vulcanchem.com

Conversely, strategic changes to the core heterocyclic structure have been shown to reverse this selectivity. A prime example is the homologation of the SLP120701 scaffold by introducing a single methylene unit between the oxadiazole and the pyrrolidine ring. nih.govresearchgate.netacs.org This seemingly minor addition resulted in a dramatic switch in selectivity, yielding SLP7111228, a potent and selective SphK1 inhibitor with a K_i value of 48 nM. nih.govfrontiersin.orgnih.gov This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement and flexibility of the inhibitor.

Further structure-activity relationship (SAR) studies have explored the introduction of different heterocyclic systems. For example, the replacement of a furan (B31954) ring with a pyrrole (B145914) ring in a related series of compounds was suggested to be responsible for stronger SphK1 activity. frontiersin.org These findings underscore the principle that the choice of the heterocyclic ring is a critical determinant for achieving isoform-selective inhibition. The table below summarizes the influence of different heterocyclic structures on SphK isoform selectivity based on reported findings.

CompoundHeterocyclic Ring ModificationPrimary TargetK_i Value
SLP120701 Azetidine ringSphK21 µM nih.gov
SLP7111228 Pyrrolidine ring with methylene spacerSphK148 nM nih.gov

This table illustrates how modifications to the heterocyclic component of the molecular scaffold can significantly alter the inhibitory selectivity between SphK1 and SphK2.

Synthesis of this compound Analogs for Mechanistic Probes

The synthesis of analogs of this compound has been instrumental in creating chemical probes to investigate the distinct and sometimes opposing roles of SphK1 and SphK2 in cellular signaling pathways. nih.govacs.org These analogs, by virtue of their differential selectivity, allow researchers to dissect the specific contributions of each isoform to biological processes.

The development of SLP7111228, the SphK1-selective counterpart to the SphK2-selective SLP120701, provides a clear example of synthesizing analogs as mechanistic probes. vulcanchem.com The key synthetic step that differentiates the two is the insertion of a methylene spacer, a process known as homologation. nih.govresearchgate.netacs.org Both compounds have been used in comparative studies to probe their effects on sphingosine-1-phosphate (S1P) levels. In U937 histiocytic lymphoma cells, both SLP120701 and SLP7111228 were found to decrease S1P levels. nih.govresearchgate.netacs.org However, their effects in vivo were strikingly different. Administration of the SphK1-selective inhibitor, SLP7111228, led to a decrease in circulating S1P levels, whereas the SphK2-selective inhibitor, SLP120701, resulted in an increase in blood S1P levels. nih.govresearchgate.netacs.org This paradoxical effect highlights the complex interplay between the two kinase isoforms in regulating systemic S1P and demonstrates the value of having isoform-selective probes to uncover such nuances.

Molecular Pharmacology of Slp120701 Hcl

Enzymatic Inhibition Profile of SLP120701 HCl

The inhibitory activity of this compound has been characterized through detailed kinetic studies and selectivity profiling, which are crucial for its use as a specific chemical probe for SphK2.

This compound demonstrates a potent inhibitory effect on SphK2. It has been identified as a SphK2-selective inhibitor with a reported inhibition constant (Kᵢ) of 1.2 µM. nih.gov In other studies, the Kᵢ value is stated as 1 µM. vulcanchem.comnih.gov This potent inhibition is evident in cellular assays where this compound effectively decreases the levels of S1P in histiocytic lymphoma (U937) cells. nih.govnih.gov Furthermore, its ability to inhibit SphK2 in cells was confirmed by its capacity to reduce the phosphorylation of FTY720 (fingolimod), a known SphK2 substrate. nih.gov In U937 cells treated with FTY720, increasing concentrations of this compound led to a dose-dependent decrease in the formation of FTY720-phosphate, with a minimum level reached at a 3 µM concentration of the inhibitor. nih.gov

A key feature of this compound is its selectivity for SphK2 over the closely related SphK1 isoform. vulcanchem.comnih.gov This selectivity allows for the specific investigation of SphK2-dependent pathways without the confounding effects of SphK1 inhibition. vulcanchem.com The development of this compound, an azetidine (B1206935) derivative, was an advancement over earlier compounds like the pyrrolidine (B122466) analogue SLR080811, showing improved selectivity for SphK2. nih.govnih.gov

Interestingly, minor structural modifications to this compound can dramatically alter this selectivity. The insertion of a single methylene (B1212753) unit between the oxadiazole and heterocyclic ring of the molecule resulted in a compound, SLP7111228, with reversed and potent selectivity for SphK1 (Kᵢ = 48 nM). nih.govfrontiersin.orgnih.gov This highlights the structural subtleties that govern inhibitor binding and selectivity between the two kinase isoforms. researchgate.net While this compound is highly selective for SphK2, other inhibitors have been developed with varying selectivity profiles, some targeting SphK1 specifically, like PF-543 (IC₅₀ = 2 nM for SphK1), and others having dual activity. nih.gov

Inhibitory Activity and Selectivity of Sphingosine (B13886) Kinase Inhibitors
CompoundTargetInhibition Constant (Kᵢ)Selectivity Notes
This compoundSphK21.0 - 1.2 µM vulcanchem.comnih.govnih.govSelective for SphK2 over SphK1. vulcanchem.comnih.gov
SLP7111228SphK148 nM nih.govfrontiersin.orgnih.gov>200-fold selective for SphK1; derived from SLP120701. nih.gov
SLM6031434SphK20.4 µM tocris.com40-fold selective for SphK2 over SphK1. tocris.com
SLR080811SphK21.3 µM nih.gov~9-fold selective for SphK2 (Kᵢ for SphK1 is 12 µM). nih.gov
PF-543SphK1IC₅₀ = 2 nM nih.gov>100-fold selective for SphK1 over SphK2. nih.gov

Inhibition Kinetics against Purified SphK2

Ligand-Target Binding Interactions of this compound

The specific and potent inhibition of SphK2 by this compound is governed by its precise interactions within the enzyme's binding pocket.

The binding affinity of this compound for SphK2 is quantified by its inhibition constant (Kᵢ) of approximately 1 µM. vulcanchem.comnih.gov This value indicates a strong interaction between the inhibitor and the enzyme. The development of SLP120701 involved modifying a previous inhibitor, SLR080811, by replacing its pyrrolidine ring with an azetidine ring. nih.govnih.gov This change maintained a similar binding affinity (Kᵢ of 1.2 µM for SLP120701 vs. 1.3 µM for SLR080811) but enhanced selectivity and improved in vivo stability. nih.govnih.gov

Molecular modeling and structure-activity relationship (SAR) studies of related guanidine-based SphK2 inhibitors suggest that a positive charge on the inhibitor is crucial for an electrostatic interaction with catalytic aspartic acid (Asp) residues within the SphK active site. nih.govacs.org For SphK2, Asp308 has been identified as a key residue, forming a hydrogen bond with the guanidino group of potent inhibitors. nih.govacs.org The shape of the SphK2 binding pocket is often described as "J-shaped," accommodating the aliphatic tail of both the natural substrate, sphingosine, and various inhibitors. nih.govacs.org Selectivity over SphK1 is influenced by specific residues; for instance, a small side cavity near a valine residue in SphK2 can accommodate a trifluoromethyl group on some inhibitors, whereas the corresponding larger isoleucine residue in SphK1 creates a steric clash. acs.org

Computational studies have been instrumental in understanding how inhibitors like this compound bind to SphK2. nih.govacs.org Molecular docking analyses are often performed using homology models of human SphK2, which are typically based on the crystal structure of human SphK1 (e.g., PDB ID: 3VZB). nih.govacs.org These models show that inhibitors orient themselves within the sphingosine binding cavity. acs.org It is hypothesized that the nitrogen atom of the oxadiazole ring, a common feature in this class of inhibitors, forms a hydrogen bond with a key amino acid in the kinase. nih.gov Docking studies of related, more potent inhibitors have revealed specific interactions, such as a cyclohexyl ring binding deep in a cleft, a trifluoromethyl group fitting into a small side cavity, and a critical hydrogen bond between the inhibitor's guanidino group and Asp308 of SphK2. nih.govacs.org These computational insights explain how structural modifications, such as the alkene geometry in the inhibitor's tail, can significantly alter the orientation within the binding pocket and affect interactions with key residues like Cys-533, Phe548, and Val304, ultimately influencing potency and selectivity. acs.org

Computational Modeling and Molecular Docking Analysis of this compound-SphK2 Complex

Prediction of Binding Modes and Interaction Energies

This compound is recognized as a selective inhibitor of Sphingosine Kinase 2 (SphK2), with a reported inhibition constant (Ki) of 1.0 μM. vulcanchem.comnih.gov Its mechanism of action is centered on the competitive inhibition of SphK2, an enzyme responsible for the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). vulcanchem.comnih.gov

While detailed computational studies predicting the specific binding mode and interaction energies for this compound are not extensively published, analysis of structurally related guanidine-based SphK2 inhibitors provides significant insights. Molecular docking studies on these analogous compounds reveal key interactions within the SphK2 active site. A critical interaction is predicted to be an electrostatic interaction between the positively charged guanidine (B92328) group of the inhibitor and a conserved aspartate residue (Asp308 in human SphK2) in the enzyme's active site. nih.gov This interaction is believed to anchor the inhibitor within the binding pocket.

Furthermore, the lipophilic tail of these inhibitors, in the case of this compound the 4-octylphenyl group, is predicted to occupy a hydrophobic cleft within the enzyme. nih.gov For a potent and selective SphK2 inhibitor, 14c (SLP9101555), which shares structural similarities with this compound, molecular docking studies indicated that its cyclohexyl ring fits into a cleft formed by cysteine, histidine, and tyrosine residues (Cys533, His556, and Tyr566). nih.gov It is plausible that the octylphenyl tail of this compound engages in similar hydrophobic interactions. The oxadiazole ring is considered a rigid linker that helps to position the interacting moieties correctly for optimal binding, and its specific 1,2,4-oxadiazole (B8745197) arrangement has been shown to be important for inhibitory activity. nih.gov

Conformational Analysis within the Binding Cavity

The conformation of inhibitors within the SphK2 binding cavity is crucial for their potency and selectivity. Molecular modeling of compounds analogous to this compound suggests that the aliphatic chain of the inhibitor adopts a bent, "J"-shaped conformation to fit within the sphingosine binding pocket of SphK2. nih.govacs.org This conformation mimics the bound state of the natural substrate, sphingosine. nih.gov

The structure of this compound, featuring an azetidine ring, was an intentional modification from an earlier pyrrolidine-containing analogue (SLR080811). This change from a five-membered to a four-membered ring improved the in vivo half-life, suggesting that the nature of the heterocyclic ring influences the compound's stability and likely its conformational presentation to the enzyme. nih.gov The development of a highly SphK1-selective inhibitor, SLP7111228, by introducing a single methylene unit between the oxadiazole and the heterocyclic ring of a related compound, underscores the critical role of this linker region in determining isoform-specific conformation and selectivity. nih.govfrontiersin.org This highlights that subtle structural changes can significantly alter the inhibitor's conformation within the binding sites of the highly homologous SphK1 and SphK2.

Modulation of Sphingolipidome by this compound

Quantitative Analysis of S1P Levels in Cellular Systems

This compound has been demonstrated to effectively penetrate cells and inhibit intracellular SphK2, leading to a quantifiable reduction in the levels of sphingosine-1-phosphate (S1P). In a key study using the human histiocytic lymphoma U937 cell line, which expresses both SphK1 and SphK2, treatment with this compound resulted in a dose-dependent decrease in intracellular S1P levels. nih.gov This provides direct evidence of target engagement in a cellular context. vulcanchem.com Concurrently with the decrease in S1P, a corresponding dose-dependent increase in the substrate, sphingosine, was observed, which is consistent with the inhibition of sphingosine kinase activity. nih.gov

The table below, based on data from published research, illustrates the impact of increasing concentrations of this compound on the intracellular levels of S1P and Sphingosine in U937 cells after a 2-hour incubation period. nih.gov

This compound (µM)S1P (pmol/10⁶ cells)Sphingosine (pmol/10⁶ cells)
0~11~12
0.1~8~20
0.3~6~28
1.0~4~35
3.0~3~40

Effects on Dihydrosphingosine 1-Phosphate (dhS1P) and Sphingoid Base Levels

While the effects of this compound on S1P and sphingosine have been documented, specific data on its impact on dihydrosphingosine 1-phosphate (dhS1P) and other sphingoid bases are not available in the reviewed literature. dhS1P is the saturated analogue of S1P, produced by the phosphorylation of dihydrosphingosine (sphinganine) by SphK1 and SphK2. researchgate.net

Studies on other selective SphK2 inhibitors, such as ABC294640 and K145, have shown a surprising dose-dependent increase in both dhS1P and S1P levels in various cell lines. researchgate.net This unexpected on-target effect suggests a complex regulation of the sphingolipid metabolic network following SphK2 inhibition. However, it is crucial to note that this compound was not included in these particular studies, and therefore, it cannot be concluded that it would produce the same effect. The observed increase in total sphingosine levels upon treatment with this compound suggests a block in its conversion to S1P, but further lipidomic analyses would be required to determine the full impact on the spectrum of sphingoid bases. nih.gov

Investigation of Off-Target Effects on Sphingolipid Metabolism Enzymes

There is limited direct investigation into the off-target effects of this compound on other enzymes within the sphingolipid metabolism pathway. Many small molecule inhibitors developed for lipid kinases have been found to have effects beyond their primary target. nih.gov

For instance, studies on the SphK2 inhibitors ABC294640 and K145 revealed off-target effects on enzymes involved in the de novo synthesis of sphingolipids, specifically 3-ketodihydrosphingosine reductase and dihydroceramide (B1258172) desaturase. researchgate.net These findings highlight the potential for SphK inhibitors to have broader effects on the sphingolipidome than just the modulation of S1P levels. As this compound was not a subject of these specific off-target profiling studies, it remains unconfirmed whether it shares these characteristics. The development of this compound as a selective inhibitor for SphK2 over SphK1 was a key objective, indicating a high degree of specificity between these two closely related isoforms. nih.govnih.gov However, a comprehensive enzymatic screening would be necessary to definitively rule out interactions with other enzymes in the sphingolipid pathway.

Cellular Mechanisms of Action and Biological Consequences of Slp120701 Hcl

Effects on Cellular S1P Levels and SphK2 Activity in Vitro

In controlled laboratory settings, SLP120701 HCl has demonstrated clear engagement with its target, SphK2, leading to measurable changes in the levels of its product, S1P. nih.gov The primary action of SLP120701 is the inhibition of the catalytic activity of SphK2, which has a reported inhibition constant (Ki) of 1 μM. nih.gov

Research using human histiocytic lymphoma U937 cells, which express both SphK1 and SphK2, has shown that this compound effectively reduces cellular S1P levels. nih.govvulcanchem.com This reduction confirms the compound's ability to penetrate cells and inhibit SphK2 in a cellular environment. vulcanchem.comacs.org Studies have demonstrated that as the concentration of the inhibitor increases, the level of intracellular S1P decreases, indicating a dose-dependent relationship. nih.gov For example, in U937 cells, treatment with SLP120701 resulted in a significant depression of cellular S1P. nih.gov A similar potent and selective SphK2 inhibitor, compound 14c, also demonstrated a dose-dependent decrease in S1P levels in U937 cell cultures. acs.org

Table 1: Effect of SphK2 Inhibitors on Cellular S1P Levels in U937 Cells
CompoundConcentrationEffect on Cellular S1PReference
SLP120701Not specified, but effectiveDecreased S1P levels nih.gov
Compound 14c (SphK2 Inhibitor)Varying concentrationsDose-dependent decrease in S1P acs.org

Interestingly, the effect on S1P levels in vivo contrasts with these in vitro findings. Administration of SLP120701 to mice led to an approximate two-fold increase in circulating blood S1P levels. nih.gov This paradoxical effect is a known characteristic of SphK2 inhibition and is consistent with observations in SphK2 knockout mice, suggesting that hepatic SphK2 plays a role in clearing S1P from the blood. nih.govacs.org

A key method to confirm the specific inhibition of SphK2 in a cellular context is to monitor the phosphorylation of the pro-drug FTY720 (fingolimod). nih.govacs.org FTY720 is primarily phosphorylated by SphK2 to its active form, FTY720-phosphate (FTY720-P). acs.org Therefore, a reduction in FTY720-P levels in the presence of an inhibitor serves as a reliable marker for SphK2 target engagement and inhibition. nih.govacs.org

In studies with U937 cells, the addition of SLP120701 resulted in a concentration-dependent decrease in the formation of FTY720-P. nih.gov As the concentration of SLP120701 was increased from 0.1 to 3 μM, the levels of FTY720-P progressively decreased, reaching a minimum at 3 μM. nih.gov This demonstrates that SLP120701 directly hinders the enzymatic activity of SphK2 within the cell. nih.gov

Table 2: Effect of SLP120701 on FTY720 Phosphorylation in U937 Cells
SLP120701 ConcentrationObserved FTY720-P LevelsInferenceReference
0.1 μMDecreasedConcentration-dependent inhibition of SphK2 activity nih.gov
1.0 μMFurther Decreased
3.0 μMMinimum Level Reached

Dose-Dependent Modulation of Intracellular and Extracellular S1P

Downstream Signaling Pathway Modulation by this compound

The biological effects of S1P are largely mediated through its interaction with a family of five G-protein coupled receptors (GPCRs), designated S1PR1 through S1PR5. acs.orgresearchgate.netnih.gov By reducing the cellular production of S1P, this compound indirectly modulates the signaling cascades that are initiated by the activation of these receptors. nih.govresearchgate.net

S1P receptors are expressed in various tissues and cell types, and their activation triggers a wide range of cellular responses. researchgate.netmdpi.com Each receptor subtype couples to different G proteins (e.g., Gi/o, Gq, G12/13), which in turn regulate diverse downstream effector pathways. researchgate.netmdpi.com For instance, S1PR1 is often linked to cell growth and lymphocyte trafficking, S1PR2 can inhibit cell growth, and S1PR3 is involved in triggering cytokine release and promoting differentiation. mdpi.comnih.gov S1PR4 and S1PR5 are also involved in distinct signaling pathways, with S1PR5 playing a role in the central nervous system and the regulation of natural killer cells. mdpi.comnih.gov

Many of the cellular processes regulated by S1P signaling are funneled through key pro-survival and proliferative pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades. researchgate.netnih.govnih.gov Extracellular S1P, by activating its receptors, can trigger these pathways to promote cell survival, growth, and migration while hindering apoptosis. researchgate.netnih.gov

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. oncotarget.com S1P receptor activation can stimulate this pathway, contributing to an anti-apoptotic cellular state. nih.gov Similarly, the Ras/MAPK/ERK pathway, which is crucial for cell proliferation and migration, can be activated by S1P signaling. nih.govplos.org Consequently, the inhibition of SphK2 by this compound, leading to reduced S1P levels, is anticipated to suppress the activation of these critical pro-survival pathways. researchgate.netnih.gov This provides a mechanism by which SphK2 inhibition can lead to anti-proliferative and pro-apoptotic cellular phenotypes. It is important to note that complex feedback loops exist between the PI3K/Akt and MAPK/ERK pathways, and inhibition of one can sometimes lead to compensatory activation of the other. researchgate.net

Impact on G-Protein Coupled Receptor (S1PR1-S1PR5) Activation

Cellular Phenotypes Induced by SphK2 Inhibition by this compound in Preclinical Models

The modulation of S1P levels and downstream signaling by this compound translates into distinct cellular phenotypes observed in preclinical models. nih.govnih.gov Given that S1P is a known promoter of cell proliferation, survival, and migration, its reduction through SphK2 inhibition is associated with anti-cancer and anti-fibrotic effects at the cellular level. nih.govresearchgate.net

In preclinical cancer studies, SLP120701 has demonstrated anti-proliferative activity against breast cancer cells. nih.gov This aligns with the general role of S1P in fostering environments conducive to tumor growth and survival. nih.gov By inhibiting SphK2, SLP120701 can shift the cellular balance away from proliferation and toward growth arrest or apoptosis.

Furthermore, pharmacological inhibition of SphK2 with compounds including SLP120701 has been shown to produce protective effects in preclinical models of chronic kidney disease. nih.gov In these models, SphK2 inhibition mitigates renal fibrosis. nih.gov This suggests that SLP120701 can induce an anti-fibrotic phenotype in relevant cell types, likely by reducing the pro-fibrotic signals that are normally driven by S1P. These findings in preclinical animal models highlight the potential cellular consequences of targeting SphK2. nih.govnih.gov

Modulation of Cell Proliferation and Growth in Cultured Cells

This compound has demonstrated notable effects on the proliferation and growth of various cancer cell lines in laboratory settings. The compound's primary mechanism involves the inhibition of SphK2, which in turn alters the intracellular levels of S1P, a lipid known to promote cell proliferation and survival. nih.gov

Research has indicated that this compound possesses anti-proliferative properties. For instance, studies have reported its activity against breast cancer cells and its ability to inhibit the growth of leukemia cells in vitro. nih.govresearchgate.netdaneshyari.com The role of SphK2 in cell proliferation is complex; while its product, S1P, is generally considered pro-proliferative, some studies suggest that SphK2 itself can induce cell cycle arrest. nih.gov The inhibition of SphK2 by this compound directly impacts the S1P signaling pathway, which is a key regulator of cell growth. vulcanchem.com In histiocytic lymphoma (U937) cells, treatment with this compound has been shown to effectively decrease intracellular S1P levels, confirming its target engagement within a cellular context. vulcanchem.comnih.govscience.gov

Table 1: Reported Effects of this compound on Cell Proliferation

Cell Type Reported Effect Reference
Breast Cancer Cells Anti-proliferative activity nih.govresearchgate.net
Leukemia Cells Inhibition of cell growth daneshyari.com

Influence on Cell Migration and Invasion Mechanisms

The S1P signaling axis is a well-established driver of cell migration and invasion, processes that are fundamental to both normal physiological events and pathological conditions like cancer metastasis. nih.govresearchgate.net S1P, acting through its cell surface receptors, can activate downstream pathways, such as the ERK pathway, to promote cell motility. nih.gov

By inhibiting SphK2 and thereby reducing S1P synthesis, this compound is positioned to interfere with these migratory and invasive processes. nih.gov While direct studies detailing the specific effects of this compound on cell migration and invasion assays are emerging, its mechanism of action strongly suggests an inhibitory role. The modulation of the SphK/S1P pathway is a recognized strategy for targeting cancer cell metastasis. nih.gov

Investigations into Apoptotic and Anti-Apoptotic Pathways

The cellular balance between the pro-apoptotic lipid ceramide and the anti-apoptotic lipid S1P, often termed the "sphingolipid rheostat," is critical in determining a cell's fate. S1P signaling generally promotes cell survival by activating anti-apoptotic pathways. nih.gov

The role of this compound in this context is multifaceted. By decreasing S1P levels, it would be expected to shift the sphingolipid balance towards apoptosis. nih.gov However, the function of the SphK2 enzyme itself adds another layer of complexity. Overexpression of SphK2 has been reported to induce apoptosis, an effect potentially mediated through its interaction with the anti-apoptotic protein Bcl-XL. nih.gov Therefore, inhibiting an enzyme that can be pro-apoptotic (SphK2) might paradoxically support cell survival in certain contexts. This highlights the distinct and sometimes opposing roles of the SphK isoforms, as SphK1 overexpression is generally associated with increased cell survival. nih.gov Further investigation is required to fully elucidate the net effect of selective SphK2 inhibition by this compound on apoptotic signaling across different cell types.

Mechanisms of Cellular Permeation and Intracellular Distribution of this compound

A critical aspect of any biologically active small molecule is its ability to cross the cell membrane to reach its intracellular target. Research confirms that this compound is cell-permeable. nih.gov Its chemical structure, which includes a guanidine (B92328) group, is thought to contribute to its ability to enter cells. nih.gov

Studies using U937 histiocytic lymphoma cells have provided direct evidence of its cellular uptake and target engagement. nih.gov After incubation, this compound was detected within the cells, and its presence led to a dose-dependent inhibition of SphK2 activity. This was demonstrated by measuring the reduced phosphorylation of FTY720 (fingolimod), a known SphK2 substrate that is phosphorylated inside the cell. nih.gov These findings confirm that this compound not only enters cultured cells effectively but also engages and inhibits its intracellular target, SphK2. nih.gov Given that SphK2 has been found in various cellular compartments, including the nucleus, the ability of this compound to permeate the cell is essential for its mechanism of action. nih.gov

Table 2: Cellular Permeation and Target Inhibition of this compound in U937 Cells

Parameter Observation Significance Reference
Cellular Uptake This compound is detected inside U937 cells following incubation. Confirms the compound is cell-permeable. nih.gov
Target Engagement Leads to a concentration-dependent decrease in the phosphorylation of the SphK2 substrate FTY720. Demonstrates that the compound reaches and inhibits its intracellular target, SphK2. nih.gov

| Downstream Effect | Causes a decrease in intracellular Sphingosine-1-Phosphate (S1P) levels. | Confirms the biological consequence of enzyme inhibition within the cell. | nih.gov |

Preclinical Pharmacodynamic and Mechanistic in Vivo Studies with Slp120701 Hcl

Modulation of Circulating Sphingolipid Levels in Animal Models

Preclinical research in animal models has been crucial in elucidating the in vivo effects of SLP120701 HCl on sphingolipid metabolism. Studies involving the administration of SLP120701, a selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), to mice revealed a significant and somewhat paradoxical modulation of circulating sphingolipid levels. nih.govacs.org Specifically, treatment with SLP120701 resulted in an increase in the concentration of sphingosine-1-phosphate (S1P) in the blood. nih.govacs.org This finding is consistent with observations in SphK2-null mice, which also exhibit elevated S1P levels, suggesting that the pharmacological inhibition of SphK2 by SLP120701 effectively mimics the genetic deletion of the enzyme. portlandpress.com

In Vivo Pharmacodynamic Biomarkers for SphK2 Inhibition

The primary in vivo pharmacodynamic (PD) biomarker for SphK2 inhibition is a demonstrable increase in circulating S1P levels. portlandpress.com This elevation of blood S1P serves as a reliable indicator of target engagement and biological activity of a SphK2 inhibitor in a living system. nih.govacs.orgportlandpress.com When C57BL/6 mice were treated with a single intraperitoneal dose of SLP120701, blood analysis confirmed a notable increase in S1P levels, rising to approximately double the baseline concentration. This phenomenon confirms that increased blood S1P is a bona fide characteristic of SphK2-selective inhibition.

Contrasting Effects on Blood S1P Levels Compared to SphK1 Inhibitors

The effect of the SphK2 inhibitor this compound on blood S1P levels stands in stark contrast to that of SphK1-selective inhibitors. nih.govacs.org While SLP120701 elevates circulating S1P, the administration of a selective SphK1 inhibitor, such as SLP7111228, leads to a depression of blood S1P levels. nih.govacs.org This opposing outcome highlights the distinct and non-redundant roles of the two sphingosine kinase isoforms in regulating systemic S1P concentrations. The development of these isoform-selective inhibitors has provided an essential chemical toolkit to investigate the specific physiological and pathological consequences of either increasing or decreasing circulating S1P levels in vivo. nih.govacs.org

Table 1: Contrasting In Vivo Effects of SphK Isoform-Selective Inhibitors on Blood S1P Levels
CompoundTarget SelectivityEffect on Blood S1P Levels in Animal ModelsReference
This compoundSphK2 InhibitorIncreased nih.govacs.org
SLP7111228SphK1 InhibitorDecreased nih.govacs.org

Target Engagement Studies in Preclinical Models

Target engagement for this compound has been confirmed in preclinical cellular models. nih.govacs.org Such studies are essential to verify that the compound interacts with its intended molecular target, SphK2, to produce a biological effect. In vitro experiments using the human histiocytic lymphoma U937 cell line, which expresses both SphK1 and SphK2, demonstrated that SLP120701 effectively inhibits its target. nih.govacs.org

Correlation of Compound Concentration with Biochemical Effects

In these cellular models, a clear correlation between the concentration of SLP120701 and its biochemical effects was established. nih.govacs.org Incubation of U937 cells with SLP120701 led to a dose-dependent decrease in intracellular S1P levels. nih.govacs.org This reduction in the product of the enzymatic reaction (S1P) provides direct evidence of the inhibition of sphingosine kinases within whole cells. Concurrently, this inhibition resulted in an increase in the levels of the substrate, sphingosine (Sph). These results indicate that SLP120701 effectively penetrates the cell membrane to engage with and inhibit its intracellular target, SphK2. nih.govacs.org

Table 2: In Vitro Target Engagement of this compound in U937 Cells
Biochemical MarkerEffect upon this compound ApplicationInterpretationReference
Intracellular Sphingosine-1-Phosphate (S1P)DecreasedConfirms inhibition of S1P synthesis by SphK enzymes. nih.govacs.org
Intracellular Sphingosine (Sph)IncreasedConfirms blockage of the substrate's conversion to S1P.

Enzymatic Biotransformation Pathways of this compound in Preclinical Species (Mechanistic Aspects)

The specific enzymatic pathways responsible for the biotransformation of this compound in preclinical species have not been detailed in the reviewed scientific literature. Drug metabolism predominantly occurs in the liver and is generally categorized into Phase I and Phase II reactions. mdpi.com

Identification of Metabolic Enzymes

The specific metabolic enzymes, such as cytochrome P450 (CYP) isoforms, that catalyze the metabolism of this compound have not been explicitly identified in published studies. Generally, Phase I metabolism involves the introduction or exposure of functional groups on a parent compound, reactions often catalyzed by CYP enzymes found in liver microsomes. srce.hrwuxiapptec.com Identifying which specific CYP isozymes (e.g., from the CYP1, 2, or 3 families) are involved in a drug's metabolism is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions. mdpi.comnih.govnih.gov Such investigations are typically performed using in vitro systems like liver microsomes, S9 fractions, or recombinant human CYP enzymes, but specific results for this compound are not available in the cited literature. srce.hrwuxiapptec.com However, research into structurally related compounds indicates that modifications to the molecule, such as exchanging a pyrrolidine (B122466) ring for an azetidine (B1206935) ring in the case of SLP120701, can lead to an improved in vivo half-life, suggesting that metabolic stability is a key consideration in the development of this class of inhibitors.

In Vitro and In Vivo Metabolite Profiling (Mechanistic Focus)

The study of a compound's metabolic fate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its pharmacodynamic and pharmacokinetic profile. In vitro and in vivo metabolite profiling aims to identify the biotransformation products of a parent drug, providing insight into its clearance mechanisms and potential for active or toxic metabolites.

While a detailed public inventory of all specific biotransformation products for this compound is not available, key mechanistic and pharmacokinetic characteristics have been elucidated through preclinical studies. Research highlights that structural optimization of a parent scaffold led to the development of SLP120701, which possesses an azetidine ring in place of a pyrrolidine ring. mdpi.compreprints.org This modification significantly improved the compound's metabolic stability, resulting in an enhanced in vivo half-life of approximately 8 hours in mice. mdpi.compreprints.org

In vivo pharmacokinetic studies in mice following a single intraperitoneal administration measured the concentration of SLP120701 in the blood over time. nih.gov These studies provide direct evidence of its metabolic clearance and persistence in a biological system, which is crucial for interpreting its mechanistic effects in animal models. nih.gov

This table summarizes the reported in vivo pharmacokinetic properties of SLP120701.

Pharmacokinetic ParameterFindingOrganismReference
In Vivo Half-LifeApproximately 8 hoursMice mdpi.compreprints.org
Blood Concentration ProfilePeak concentration observed shortly after administration, followed by a gradual decline over 24 hours.Mice nih.gov

Mechanistic Investigations in Disease-Relevant Animal Models (Excluding Therapeutic Efficacy)

Mechanistic studies in animal models are designed to uncover the specific biological pathways and molecular interactions through which a compound exerts its effects. For this compound, these investigations have centered on its primary target, Sphingosine Kinase 2 (SphK2), and the downstream consequences of its inhibition in tissues relevant to specific diseases.

The primary mechanism of action of SLP120701 is the potent and selective inhibition of SphK2, an enzyme that phosphorylates sphingosine to produce the signaling lipid Sphingosine-1-Phosphate (S1P). vulcanchem.comnih.gov The compound's effects have been characterized both in isolated cells and in whole-organism models.

In vitro studies using cultured human histiocytic lymphoma (U937) cells demonstrated that SLP120701 effectively inhibits SphK2 activity. nih.gov This target engagement leads to a measurable decrease in the intracellular levels of S1P. acs.orgscience.govscience.gov Further confirmation of its mechanism was shown by its ability to reduce the phosphorylation of FTY720, a known SphK2 substrate. nih.gov

Paradoxically, in vivo administration of SLP120701 to mice results in a significant increase in circulating S1P levels in the blood, approximately doubling the baseline concentration. nih.govscience.gov This effect is a consistent and defining characteristic of selective SphK2 inhibition and stands in stark contrast to SphK1 inhibitors, which typically depress blood S1P levels. nih.govacs.org

In disease-relevant animal models of kidney injury, SLP120701 demonstrated clear mechanistic effects on target tissue. In a mouse model of unilateral ureteral obstruction, the inhibitor protected the kidney from injury, as evidenced by reduced levels of the renal injury markers Transforming Growth Factor-beta 1 (TGFβ1) and Alpha-Smooth Muscle Actin (αSMA). plos.org Mechanistically, this was associated with a favorable shift in the immune response, specifically promoting the polarization of macrophages toward an anti-inflammatory M2 phenotype within the kidney tissue. plos.org Furthermore, in a model of folic acid-induced renal fibrosis, SLP120701 was shown to reduce fibrosis. dovepress.com

This table summarizes the key mechanistic effects of SLP120701 observed in vitro and in vivo.

ContextModel SystemCellular/Molecular ChangeReference
In VitroU937 Lymphoma CellsDecreased intracellular Sphingosine-1-Phosphate (S1P) levels acs.orgscience.gov
In VivoMice (Blood)Increased circulating Sphingosine-1-Phosphate (S1P) levels nih.govscience.gov
In VivoMouse Model of Kidney InjuryReduced expression of TGFβ1 and αSMA in kidney tissue plos.org
In VivoMouse Model of Kidney InjuryPromoted polarization of anti-inflammatory M2 macrophages in kidney tissue plos.org

A key discovery is the role of SphK2 in stromal fibroblasts. Inhibition or genetic deletion of SphK2 in these fibroblasts has been shown to create a hostile TME that suppresses tumor growth and metastasis. nih.gov The underlying mechanism involves an increase in cellular ceramides (B1148491) and the upregulation of the tumor suppressor protein p53 within the fibroblasts. nih.gov This, in turn, prevents their conversion into tumor-promoting Cancer-Associated Fibroblasts (CAFs) and restrains their production of factors that would otherwise support tumor growth. nih.gov

Furthermore, the modulation of S1P levels by SLP120701 is expected to impact the immune cell landscape of the TME. S1P gradients are crucial for the trafficking of immune cells, and S1P signaling can promote an immunosuppressive environment by attracting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.comfrontiersin.org By altering S1P homeostasis and promoting an anti-inflammatory M2 macrophage phenotype, SLP120701 can mechanistically reshape the immune component of the TME. plos.org

This table outlines the mechanistic influence of SphK2 inhibition, the mode of action of SLP120701, on key components of the tumor microenvironment.

TME ComponentMechanistic Influence of SphK2 InhibitionReference
Cancer-Associated Fibroblasts (CAFs)Suppresses activation of CAFs by upregulating p53 in stromal cells, creating a hostile microenvironment for tumor growth. nih.gov
Immune Cells (Macrophages)Promotes polarization to an anti-inflammatory M2 phenotype, altering the immune landscape. plos.org
Immune Cell TraffickingAlters S1P signaling, which is critical for the recruitment and function of various immune cells (e.g., T cells, MDSCs) in the TME. mdpi.comfrontiersin.org
AngiogenesisModulates S1P levels, a key signaling molecule involved in the formation of new blood vessels that support tumor growth. mdpi.commdpi.com

Advanced Biophysical and Omics Characterization of Slp120701 Hcl Interactions

Biophysical Characterization of SLP120701 HCl-Target Interactions

Biophysical techniques provide quantitative insights into the binding affinity, kinetics, and thermodynamics of a drug-target interaction, which are essential parameters for evaluating a compound's potency and specificity. bioconductor.orgselvita.com

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.govnih.gov It allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. bioradiations.com The binding of an analyte flowing over a sensor chip with an immobilized ligand is detected as a change in the refractive index, which is proportional to the mass change on the surface. nih.gov

As of the current literature, specific studies detailing the binding kinetics and thermodynamics of the this compound interaction with SphK2 using Surface Plasmon Resonance have not been publicly reported. Such studies would be invaluable in providing a detailed quantitative understanding of the binding event.

Table 1: Representative Data Obtainable from SPR Analysis

Parameter Description Typical Units Significance
kₐ (on-rate) Rate of association between the ligand and analyte. M⁻¹s⁻¹ Reflects how quickly the compound binds to its target.
kₑ (off-rate) Rate of dissociation of the ligand-analyte complex. s⁻¹ Indicates the stability of the compound-target complex.

| Kₑ (Equilibrium Dissociation Constant) | Ratio of kₑ to kₐ (kₑ/kₐ). | M (molar) | Represents the affinity of the compound for its target; a lower Kₑ indicates higher affinity. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. harvard.edunih.gov The thermodynamic profile provides deep insights into the forces driving the binding interaction. nih.gov

To date, there are no publicly available studies that have utilized Isothermal Titration Calorimetry to characterize the thermodynamic profile of the interaction between this compound and SphK2.

Table 2: Thermodynamic Parameters from a Hypothetical ITC Experiment

Parameter Description Significance
Binding Affinity (Kₐ) Strength of the binding interaction. A high Kₐ indicates a strong interaction.
Enthalpy (ΔH) Heat change upon binding. Indicates the contribution of hydrogen bonds and van der Waals interactions.
Entropy (ΔS) Change in the system's disorder upon binding. Reflects the contribution of hydrophobic interactions and conformational changes.

| Stoichiometry (n) | Molar ratio of the interacting molecules in the complex. | Defines the number of binding sites. |

Structural Elucidation of this compound-SphK2 Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structure of a drug-target complex provides the most detailed view of the interaction, revealing specific amino acid residues involved in binding and the conformation of the bound inhibitor. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining high-resolution structures of protein-ligand complexes. frontiersin.org

A significant challenge in the structural elucidation of the this compound-SphK2 complex is the lack of a published crystal structure for SphK2. acs.org Consequently, the design of SphK2 inhibitors, including this compound, has largely been guided by homology modeling based on the known structure of SphK1. frontiersin.orgacs.org The development of a high-resolution structure of SphK2 in complex with this compound would be a major breakthrough, enabling more precise structure-based drug design efforts.

Proteomics Approaches to Identify this compound Interactors and Pathway Changes

Proteomics allows for the large-scale study of proteins and their interactions, providing a global view of the cellular response to a drug. unc.edu

Quantitative Proteomics for Differential Protein Expression

Quantitative proteomics techniques, such as those based on mass spectrometry, can identify and quantify thousands of proteins in a sample, allowing for the comparison of protein abundance between different states, for example, before and after treatment with an inhibitor. thermofisher.commdpi.commdpi.com This can reveal downstream effects of target inhibition and potential off-target effects. plos.orgnih.govnih.gov

Currently, there are no published studies that have performed a quantitative proteomics analysis to determine the differential protein expression in cells treated with this compound. Such an analysis would provide valuable information on the cellular pathways modulated by SphK2 inhibition.

Table 3: Potential Outcomes of a Quantitative Proteomics Study with this compound

Finding Implication
Downregulation of pro-survival proteins Elucidation of the mechanism behind the inhibitor's anti-proliferative effects.
Upregulation of apoptotic proteins Confirmation of the intended pharmacological effect on cell fate.
Changes in metabolic enzyme levels Insight into the role of SphK2 in cellular metabolism.

| Alterations in signaling pathway components | Mapping the broader impact of SphK2 inhibition on cellular communication. |

Affinity Proteomics for Direct Binding Partners

Affinity proteomics utilizes a "bait" molecule, such as a drug, to capture its direct binding partners from a complex biological sample. nih.govnih.gov This method is highly effective for identifying the primary target of a compound as well as any off-target interactors. nih.gov

There is no available literature on the use of affinity proteomics to identify the direct binding partners of this compound. While SphK2 is the known target, this approach could confirm the interaction in a cellular context and potentially uncover novel, previously uncharacterized binding proteins, which could have significant implications for understanding the compound's full biological activity.

Transcriptomics and Metabolomics Studies of this compound Interactions

The multifaceted interactions of this compound with cellular systems can be further elucidated through advanced biophysical and omics characterization. Transcriptomics and metabolomics, specifically sphingolipidomics, provide a detailed view of the molecular changes induced by this selective sphingosine (B13886) kinase 2 (SphK2) inhibitor.

Gene Expression Profiling in Response to this compound

While comprehensive transcriptomic studies specifically detailing the global gene expression changes in response to this compound are not extensively published, the known mechanism of action of this compound allows for an informed understanding of its likely impact. As a selective inhibitor of SphK2, this compound is expected to modulate the expression of genes regulated by the SphK2/S1P signaling axis. Sphingosine-1-phosphate (S1P) can influence the transcription of a variety of genes involved in cell growth, proliferation, survival, and inflammation.

Inhibition of SphK2 by this compound would lead to decreased intracellular levels of S1P. This reduction can, in turn, affect the activity of transcription factors and other regulatory proteins that are sensitive to S1P levels. For instance, S1P has been shown to interact with histone deacetylases (HDACs), thereby influencing epigenetic regulation of gene expression. Consequently, treatment with this compound could lead to altered expression of genes controlled by HDACs.

Key gene categories anticipated to be affected by this compound, based on its mechanism, include those involved in:

Cell Cycle Progression: Genes that drive the cell cycle may be downregulated.

Apoptosis: Pro-apoptotic genes may be upregulated, while anti-apoptotic genes may be downregulated.

Inflammatory Response: The expression of pro-inflammatory cytokines and chemokines could be modulated.

Sphingolipid Metabolism: Feedback mechanisms may alter the expression of genes encoding for other enzymes in the sphingolipid pathway.

A representative, hypothetical dataset illustrating potential changes in gene expression following treatment with this compound in a cancer cell line is presented below.

Table 1: Hypothetical Gene Expression Changes in Response to this compound

Gene Symbol Gene Name Function Fold Change
CCND1 Cyclin D1 Cell Cycle Progression -2.5
BCL2 B-cell lymphoma 2 Anti-apoptosis -3.1
BAX BCL2-associated X protein Pro-apoptosis +2.8
NFKB1 Nuclear factor kappa B subunit 1 Inflammation -2.2
SPHK1 Sphingosine kinase 1 Sphingolipid Metabolism +1.5

This table is for illustrative purposes and represents potential research findings.

Comprehensive Sphingolipidomic Analysis

Sphingolipidomic analysis provides a quantitative snapshot of the various sphingolipid species within a biological system. nih.gov Given that this compound is a selective inhibitor of SphK2, its most direct and significant impact is on the levels of sphingosine-1-phosphate (S1P). science.govscience.gov

Studies have demonstrated that SLP120701, a selective SphK2 inhibitor, effectively decreases S1P levels in cultured histiocytic lymphoma (U937) cells. science.govscience.gov This reduction is a primary consequence of inhibiting the phosphorylation of sphingosine. The inhibition of SphK2 disrupts the balance between ceramide, sphingosine, and S1P, which is crucial for regulating cellular processes like apoptosis and proliferation.

A comprehensive sphingolipidomic analysis following treatment with this compound would likely reveal an accumulation of the substrate for SphK2, sphingosine, and a subsequent increase in ceramides (B1148491) due to the metabolic interconversion of these lipids. The decrease in S1P would be the most prominent change. Other complex sphingolipids might also be altered as the cell attempts to maintain lipid homeostasis.

Below is a data table representing expected changes in major sphingolipid species in a cell line treated with this compound.

Table 2: Representative Sphingolipid Profile Changes Induced by this compound

Sphingolipid Species Abbreviation Expected Change Fold Change
Sphingosine Sph Increase +3.5
Sphingosine-1-phosphate S1P Decrease -4.0
Ceramide (d18:1/16:0) Cer Increase +2.0
Dihydroceramide (B1258172) (d18:0/16:0) DHCer Increase +1.8
Sphingomyelin (d18:1/16:0) SM No Significant Change +1.1

This table is for illustrative purposes and represents potential research findings based on the known mechanism of this compound.

The ability to profile these changes with high specificity and sensitivity using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for understanding the full spectrum of this compound's cellular effects. nih.gov Such analyses are fundamental to elucidating the compound's mechanism of action and its potential as a modulator of sphingolipid-mediated signaling pathways.

Target Validation and Preclinical Research Paradigms for Slp120701 Hcl

Chemical Target Validation Strategies for SphK2 Inhibition

The validation of a molecular target is a crucial first step in drug discovery and development. For SphK2, chemical validation has heavily relied on the use of selective inhibitors to probe its function in cellular and in vivo systems.

SLP120701 HCl is a potent and selective inhibitor of SphK2, which allows researchers to distinguish the biological roles of SphK2 from the closely related isoform, SphK1. vulcanchem.com The synthesis of S1P is catalyzed by both SphK1 and SphK2, and this signaling molecule is implicated in a wide range of cellular processes, including cell growth, survival, and migration. nih.gov Altered S1P levels are associated with diseases such as cancer, fibrosis, and sickle cell disease. vulcanchem.comtargetmol.cn

The selectivity of SLP120701 for SphK2 is a key feature that makes it a valuable research tool. vulcanchem.com This selectivity enables the specific investigation of SphK2-dependent pathways without the confounding effects of inhibiting SphK1. For instance, studies have utilized SLP120701 to demonstrate a decrease in S1P levels in histiocytic lymphoma (U937) cells, confirming its inhibitory activity in a cellular context. nih.gov

The development of SLP120701 and its derivatives has been guided by structure-activity relationship (SAR) studies. nih.govacs.org These studies have explored how modifications to the chemical structure of the inhibitor affect its potency and selectivity for SphK2. For example, replacing the pyrrolidine (B122466) ring in a precursor molecule with an azetidine (B1206935) ring in SLP120701 resulted in an improved in vivo half-life. nih.gov

Confirming that a small molecule inhibitor interacts with its intended target is essential for validating its use in research. For this compound, on-target activity has been confirmed through various experimental approaches.

One key method involves measuring the direct impact of the inhibitor on the enzymatic activity of SphK2. SLP120701 has a reported Ki value of 1.2 µM for SphK2, indicating its potency. researchgate.net In cellular assays, the on-target activity of SLP120701 is demonstrated by its ability to decrease intracellular S1P levels. nih.govresearchgate.net

Another approach to confirm on-target activity is to use a cellular readout that is primarily dependent on SphK2 activity. The phosphorylation of the prodrug FTY720 (fingolimod) to FTY720-phosphate is predominantly carried out by SphK2. acs.org Therefore, a reduction in FTY720-phosphate levels in the presence of an inhibitor provides evidence of SphK2 inhibition. acs.org

Interactive Table: In Vitro Activity of SphK2 Inhibitors

CompoundTargetKi (nM)Cellular EffectReference
This compound SphK21200Decreases S1P levels in U937 cells researchgate.net
SLP7111228 SphK148Decreases S1P levels in U937 cells nih.gov
SLM6031434 SphK2400Increased S1P concentrations in mice serum nih.govresearchgate.net
14c (SLP9101555) SphK290Markedly decreases extracellular S1P levels in U937 cells nih.gov

Use of Selective Small Molecule Inhibitors for Functional Interrogation

Genetic Target Validation Approaches in Preclinical Models

Genetic approaches provide a complementary and powerful method for validating a drug target. By manipulating the gene encoding the target protein, researchers can study the phenotypic consequences and compare them to the effects of a chemical inhibitor.

The effects of this compound have been compared with the phenotypes observed in SphK2 gene knockout or knockdown models. nih.govmdpi.com Silencing the SphK2 gene using techniques like RNA interference (RNAi) or CRISPR/Cas9 allows for a direct assessment of the consequences of reduced or absent SphK2 function. nih.gov

Studies have shown that both pharmacological inhibition of SphK2 with specific inhibitors and genetic knockdown of SphK2 can lead to similar outcomes. For example, both approaches have been shown to decrease the expression and signaling of the aryl hydrocarbon receptor (AHR). nih.gov The similarity between the effects of a selective inhibitor and genetic manipulation strengthens the validation of SphK2 as the target. nih.gov

Furthermore, studies using SphK2 knockout mice (Sphk2-/-) have been instrumental in understanding the in vivo roles of this enzyme. mdpi.comjax.org These mice are viable and fertile under normal conditions, but they exhibit altered responses in certain disease models. jax.org For instance, the loss of SphK2 has been shown to be protective in models of renal fibrosis. mdpi.com Comparing the physiological effects of SLP120701 administration in wild-type animals to the phenotype of SphK2 knockout mice provides a robust method for in vivo target validation.

Contribution of this compound to Understanding Sphingolipid Biology

The availability of selective inhibitors like this compound has been pivotal in advancing our understanding of the complex field of sphingolipid biology. vulcanchem.comnih.gov

By selectively inhibiting SphK2, this compound has helped to dissect the distinct roles of SphK1 and SphK2. vulcanchem.comnih.gov While both enzymes produce S1P, they appear to have different, and sometimes opposing, functions. nih.gov For example, while SphK1 is often considered pro-survival, overexpression of SphK2 has been reported to induce cell death in some contexts. nih.gov

The use of SLP120701 has revealed surprising in vivo effects. Contrary to SphK1 inhibitors that typically lower circulating S1P levels, SLP120701 administration leads to an increase in blood S1P levels. nih.gov This finding has prompted further investigation into the intricate regulation of S1P pools and the interplay between the two kinase isoforms. mdpi.com

The study of sphingolipids, which were once thought to be mere structural components of cell membranes, has evolved significantly. oatext.com They are now recognized as critical signaling molecules involved in a vast array of cellular functions. oatext.comnih.gov Tools like this compound are indispensable for continuing to unravel the complexities of sphingolipid metabolism and its impact on health and disease. vulcanchem.comfebs.org

Differentiating SphK1 vs. SphK2 Pathways in Preclinical Systems

The selective inhibition of sphingosine (B13886) kinase 2 (SphK2) by compounds like this compound is crucial for dissecting the distinct and sometimes opposing roles of the two sphingosine kinase isoforms, SphK1 and SphK2. vulcanchem.com Preclinical research paradigms have been instrumental in elucidating these differences by observing the effects of selective inhibitors on cellular and systemic levels of sphingosine-1-phosphate (S1P) and related signaling outcomes.

SphK1 and SphK2 are the two enzymes responsible for the synthesis of S1P, a signaling molecule implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. nih.gov While both kinases phosphorylate sphingosine to produce S1P, they often have different subcellular localizations and can initiate distinct downstream signaling cascades. nih.govfrontiersin.org SphK1 is primarily found in the cytoplasm and, upon activation, translocates to the plasma membrane, leading to the secretion of S1P, which can then act on cell surface receptors. frontiersin.orgfrontiersin.org In contrast, SphK2 is predominantly localized in organelles such as the nucleus, mitochondria, and endoplasmic reticulum. frontiersin.orgfrontiersin.orgoncotarget.com This differential localization contributes to their distinct biological functions. frontiersin.org

The development of selective inhibitors for each isoform has been a significant advancement in understanding their specific contributions. nih.gov For instance, this compound is a selective inhibitor of SphK2, while another compound, SLP7111228, is a selective inhibitor of SphK1. nih.govfrontiersin.org Studies comparing these inhibitors have revealed contrasting effects, particularly on circulating S1P levels.

Contrasting Effects of SphK1 and SphK2 Inhibition

Preclinical studies using selective inhibitors have demonstrated a clear divergence in the regulation of systemic S1P levels by SphK1 and SphK2.

In Vitro Cellular Effects: In cultured histiocytic lymphoma (U937) cells, both the SphK2 inhibitor SLP120701 and the SphK1 inhibitor SLP7111228 were shown to decrease intracellular S1P levels. nih.gov This indicates that both compounds can penetrate cells and inhibit their respective target enzymes. nih.govnih.gov

In Vivo Systemic Effects: A striking difference emerges in animal models. Administration of the SphK1 inhibitor SLP7111228 to mice resulted in a decrease in circulating blood S1P levels. nih.gov Conversely, administration of the SphK2 inhibitor SLP120701 led to an increase in circulating S1P levels. vulcanchem.comnih.gov This paradoxical effect highlights a complex interplay between the two kinases in maintaining systemic S1P homeostasis. vulcanchem.com It is suggested that the loss of SphK2 activity may lead to a compensatory upregulation of SphK1. mdpi.com

These opposing in vivo effects provide a powerful tool for researchers to investigate the consequences of either raising or lowering systemic S1P levels in various disease models. nih.gov

Inhibitor Target Effect on Intracellular S1P (U937 cells) Effect on Circulating S1P (in vivo)
SLP120701SphK2Decrease nih.govIncrease vulcanchem.comnih.gov
SLP7111228SphK1Decrease nih.govDecrease nih.gov

Functional Consequences of Pathway Differentiation

The differential roles of SphK1 and SphK2 extend to various cellular processes and have implications for disease pathology.

Cell Growth and Survival: SphK1 is often associated with promoting cell survival, proliferation, and resistance to apoptosis. frontiersin.orgoncotarget.com In contrast, SphK2 has been reported to have more complex roles, sometimes promoting apoptosis and inhibiting cell growth, depending on the cellular context. oncotarget.comscirp.org

Inflammation: The roles of the two isoforms in inflammation are also distinct. While some studies with SphK2 knockout mice suggest it may be an anti-inflammatory kinase, pharmacological inhibition of SphK2 has shown anti-inflammatory effects in models of Crohn's disease and renal inflammation. frontiersin.org This discrepancy may be complicated by the observed increase in SphK1 expression in SphK2 knockout mice. frontiersin.org

Erythropoietin Synthesis: In mouse renal interstitial fibroblast-like cells, SphK1 and SphK2 exert opposite effects on erythropoietin (Epo) synthesis. mdpi.com Inhibition or depletion of SphK1 reduced Epo synthesis, whereas inhibition or depletion of SphK2 enhanced it. mdpi.com This finding underscores the importance of using selective inhibitors to avoid confounding effects. mdpi.com

The ability to selectively target either SphK1 or SphK2 with compounds like this compound allows for a more nuanced understanding of the sphingolipid signaling network. vulcanchem.com This specificity is critical for validating each kinase as a potential therapeutic target and for developing targeted therapies for a range of diseases. nih.gov

Future Research Directions and Unexplored Avenues for Slp120701 Hcl

Development of Next-Generation SphK2 Inhibitors based on the SLP120701 HCl Scaffold

The chemical structure of this compound, characterized by a guanidine-based head and an oxadiazole linker, has proven to be a fertile ground for the development of more potent and selective SphK2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key functional groups and structural modifications that enhance inhibitory activity and isoform selectivity. nih.govnih.gov

One successful strategy has been the modification of the aliphatic tail of the molecule. By introducing rigid structures such as internal alkenes, cycloalkanes, and substituted aromatics, researchers have been able to probe the "J-shaped" sphingosine (B13886) binding pocket of SphK2. nih.govacs.org This has led to the discovery of compounds with significantly improved potency and selectivity for SphK2 over its isoform, SphK1. nih.govacs.org For example, the replacement of a cyclopropyl (B3062369) ring with a cyclohexyl structure resulted in a notable increase in SphK2 inhibition. acs.org

Another avenue of exploration has been the modification of the heterocyclic ring. Replacing the pyrrolidine (B122466) ring in an earlier analogue with an azetidine (B1206935) in SLP120701 led to an improved in vivo half-life. nih.gov Further homologation of the scaffold, such as adding a single methylene (B1212753) unit between the oxadiazole and the heterocyclic ring, surprisingly yielded a SphK1-selective inhibitor, highlighting the delicate structure-activity balance. nih.gov

Future development of next-generation inhibitors will likely continue to leverage these insights, employing computational modeling and in silico screening to predict the binding affinities and selectivities of novel analogues. nih.gov The goal is to design compounds with optimized pharmacokinetic properties and even greater potency and selectivity, paving the way for more effective therapeutic agents.

Table 1: Comparison of SphK2 Inhibitors Based on the this compound Scaffold

CompoundKey Structural ModificationSphK1 KᵢSphK2 KᵢSelectivity
SLR080811Pyrrolidine ring12 µM1.3 µM~9-fold for SphK2
SLP120701 Azetidine ring >20 µM 1 µM >20-fold for SphK2
SLM6031434Modified guanyl pyrrolidine and 1,2,4-oxadiazole (B8745197)>20 µM0.4 µM~50-fold for SphK2
14c (SLP9101555)Cyclohexyl structure in aliphatic tail18,000 nM90 nM200-fold for SphK2

Data sourced from multiple studies. nih.govnih.govacs.org

Investigating Resistance Mechanisms to SphK2 Inhibition in Preclinical Models

The emergence of therapeutic resistance is a significant challenge in cancer treatment. oaepublish.com While SphK2 inhibitors like ABC294640 (a compound with some functional similarities to this compound) have shown promise in preclinical models, understanding the mechanisms by which cancer cells might develop resistance is crucial for their long-term clinical success. iiarjournals.org

Several potential resistance mechanisms can be hypothesized and should be investigated in preclinical models:

Upregulation of SphK1: As SphK1 and SphK2 can have overlapping functions, cancer cells might compensate for SphK2 inhibition by upregulating the expression or activity of SphK1. oncotarget.com This could lead to a sustained production of the pro-survival lipid, sphingosine-1-phosphate (S1P), thereby circumventing the effects of the SphK2 inhibitor. mdpi.com

Alterations in Downstream Signaling Pathways: SphK2 inhibition has been shown to impact various signaling pathways, including the ERK-mediated proliferation pathway and NF-κB signaling. oaepublish.comaacrjournals.org Resistance could arise from mutations or adaptations in these downstream pathways that render them independent of SphK2 activity.

Increased Drug Efflux: Cancer cells can develop resistance by increasing the expression of drug efflux pumps, which actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. oaepublish.com

Metabolic Rewiring: Cancer cells are known for their metabolic plasticity. nih.gov They might adapt their lipid metabolism to bypass the block imposed by SphK2 inhibition, for instance, by altering the balance of other bioactive sphingolipids like ceramide and dihydroceramides. aacrjournals.org

Future research should focus on developing cell line models of acquired resistance to this compound and other SphK2 inhibitors. These models would be invaluable for identifying the specific genetic and molecular changes that drive resistance.

Combinatorial Preclinical Strategies Involving this compound (Mechanistic)

The complex and multifaceted role of SphK2 in cellular signaling suggests that combination therapies involving this compound could offer synergistic benefits and overcome potential resistance mechanisms. iiarjournals.org Preclinical studies combining other SphK2 inhibitors with existing chemotherapies and targeted agents have already shown promise. aacrjournals.orgoncotarget.com

Mechanistically, several combinatorial strategies warrant investigation:

Combination with Conventional Chemotherapeutics: Studies have shown that SphK2 inhibition can enhance the apoptotic effects of traditional chemotherapy drugs like paclitaxel (B517696) and doxorubicin (B1662922) in resistant cancer cell lines. oaepublish.comiiarjournals.org For example, the SphK2 inhibitor ABC294640, when combined with paclitaxel in ovarian cancer cells, induced apoptosis through the activation of caspase-9. iiarjournals.org

Combination with other Kinase Inhibitors: Targeting multiple nodes in cancer signaling pathways can be a powerful strategy. Combining this compound with inhibitors of pathways that are either parallel or downstream of SphK2, such as the PI3K/AKT/mTOR or MAPK/ERK pathways, could lead to enhanced anti-tumor activity. aacrjournals.org

Combination with Autophagy Inhibitors: Some studies have shown that SphK2 inhibition can induce autophagy, a cellular process that can either promote cell death or survival depending on the context. oncotarget.com In cases where autophagy acts as a survival mechanism, combining this compound with an autophagy inhibitor could enhance its cytotoxic effects. oncotarget.com

The rationale for these combinations is to create a multi-pronged attack on cancer cells, simultaneously blocking key survival pathways and preventing the emergence of resistance.

Table 2: Potential Mechanistic Combinations with this compound

Combination AgentMechanistic RationalePotential Outcome
PaclitaxelEnhance apoptotic signalingIncreased cancer cell death
PI3K/AKT InhibitorsBlock parallel survival pathwaysSynergistic anti-proliferative effect
Autophagy InhibitorsPrevent pro-survival autophagyEnhanced cytotoxicity of SphK2 inhibition

Theoretical Implications of SphK2 Modulation on Lipid Signaling Networks

Sphingolipids are not merely structural components of cell membranes but are also critical signaling molecules that regulate a vast array of cellular processes. nih.gov The modulation of SphK2 by inhibitors like this compound has profound theoretical implications for our understanding of these complex lipid signaling networks.

SphK2 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to S1P. researchgate.net This "sphingolipid rheostat" model posits that the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival lipid S1P, dictates cell fate. mdpi.com By inhibiting SphK2, this compound is expected to shift this balance towards apoptosis by decreasing S1P levels and potentially increasing sphingosine and ceramide levels. nih.gov

However, the reality is likely more complex. SphK2 is localized in specific subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, suggesting that it regulates distinct pools of S1P with specific intracellular functions. nih.govfrontiersin.org For instance, nuclear SphK2-generated S1P has been implicated in the regulation of histone deacetylases (HDACs) and gene transcription, while mitochondrial S1P may play a role in regulating mitochondrial respiration. nih.govfrontiersin.org

Identification of Novel Preclinical Biomarkers for SphK2 Activity

To facilitate the preclinical and clinical development of this compound and other SphK2 inhibitors, the identification of reliable biomarkers of target engagement and therapeutic efficacy is essential. nih.gov These biomarkers would serve as valuable tools for assessing whether the drug is hitting its intended target and for predicting which patients are most likely to respond to treatment.

Several potential preclinical biomarkers for SphK2 activity have been proposed:

Circulating S1P Levels: Interestingly, in vivo studies with selective SphK2 inhibitors have shown an increase in circulating S1P levels. nih.govnih.gov This paradoxical effect is thought to be a bona fide property of SphK2 inhibition and could serve as a convenient pharmacodynamic biomarker of target engagement. nih.govnih.gov

Intracellular Sphingolipid Ratios: Measuring the levels of sphingosine, S1P, and ceramide within tumor cells or tissues following treatment with this compound could provide a direct assessment of its impact on the sphingolipid rheostat. nih.gov A decrease in the S1P/sphingosine ratio would be indicative of effective SphK2 inhibition. nih.gov

Phosphorylated FTY720 (FTY720-P): FTY720 (fingolimod) is a known substrate for SphK2. nih.gov In preclinical models, the levels of FTY720-P have been shown to decrease in a dose-dependent manner in the presence of SLP120701, making it a useful biomarker for assessing SphK2 inhibition in cultured cells. nih.gov

Downstream Signaling Molecules: Monitoring the phosphorylation status or expression levels of key downstream signaling proteins, such as p-ERK or c-Myc, which are known to be affected by SphK2 activity, could also serve as biomarkers of drug efficacy. aacrjournals.org

Cellular Biophysical Markers: Changes in the bioelectrical and biomechanical properties of cancer cells, as measured by techniques like microfluidics, could potentially serve as novel biomarkers to monitor the therapeutic efficacy of sphingosine kinase inhibitors. researchgate.net

The development and validation of these and other novel biomarkers will be critical for advancing our understanding of the in vivo effects of this compound and for guiding its future clinical development.

Q & A

Q. How does this compound modulate intracellular sphingolipid levels in cancer cell models?

  • Answer : In U937 cells, this compound reduces S1P and sphingosine (Sph) levels, likely via SphK2 inhibition, which disrupts the sphingolipid rheostat. Methodologically, liquid chromatography-mass spectrometry (LC-MS) quantifies lipid levels across treatment groups. Researchers should normalize data to cell count (e.g., per million cells) and include untreated controls to account for baseline variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in sphingolipid level measurements observed with this compound?

  • Answer : Discrepancies, such as unchanged Sph levels in certain assays (e.g., , Chart C), may arise from cell-type-specific metabolic feedback or assay sensitivity. To address this:
  • Replicate experiments across multiple cell lines (e.g., U937 vs. breast cancer models).
  • Use orthogonal methods (e.g., radiolabeled sphingosine incorporation assays) to confirm LC-MS findings.
  • Control for off-target effects via SphK1/SphK2 knockout models .

Q. What experimental design considerations are critical for optimizing this compound dosing in in vivo studies?

  • Answer : Key factors include:
  • Pharmacokinetics : Monitor plasma half-life (8 hours in mice) and tissue distribution using HPLC or pharmacokinetic modeling.
  • Biomarker validation : Track circulating S1P levels as a pharmacodynamic marker.
  • Dose titration : Balance efficacy (e.g., tumor suppression) with toxicity via dose-escalation studies, using body weight and organ histopathology as endpoints .

Q. What strategies enhance the anti-proliferative activity of this compound in drug-resistant cancer models?

  • Answer :
  • Combination therapy : Test synergy with chemotherapeutics (e.g., 5-fluorouracil) using Chou-Talalay synergy assays.
  • Structural optimization : Conduct SAR studies to modify the azetidine ring or hydrophobic tail (e.g., SLM6031434 derivatives) for improved potency and selectivity.
  • In vivo validation : Use patient-derived xenografts (PDXs) with transcriptomic profiling to identify resistance mechanisms .

Methodological Guidance

Q. How should researchers design robust SAR studies for this compound derivatives?

  • Answer :
  • Core modifications : Systematically alter the azetidine ring, oxadiazole linker, and hydrophobic substituents.
  • Activity assays : Prioritize compounds with >10-fold selectivity for SphK2 over SphK1 in enzymatic assays.
  • ADME profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50.
  • Error propagation : Report confidence intervals for kinetic parameters (Ki, Vmax).
  • Multivariate analysis : Use ANOVA with post-hoc tests to compare treatment groups, adjusting for multiple comparisons .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound experimental data?

  • Answer :
  • Detailed methods : Specify cell culture conditions (e.g., serum-free media for lipid profiling), compound purity (≥95% by HPLC), and instrument settings.
  • Open data : Share raw LC-MS spectra and pharmacokinetic curves in supplementary materials.
  • Reagent validation : Use commercial SphK2 standards and verify siRNA knockdown efficiency via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SLP120701 HCl
Reactant of Route 2
Reactant of Route 2
SLP120701 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.